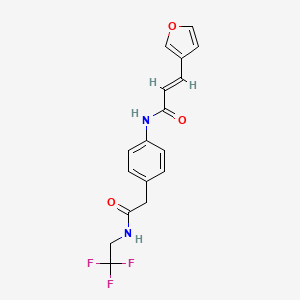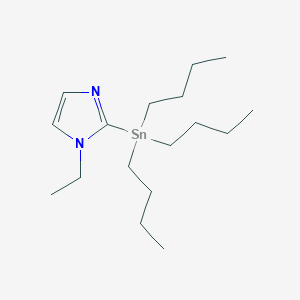![molecular formula C9H12N2O3S B2943389 2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid CAS No. 887575-96-4](/img/structure/B2943389.png)
2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis generally involves a multi-step process. The first step is the formation of the thiazole ring, often via cyclization reactions involving α-halocarbonyl compounds and thioamides. Subsequent steps include the introduction of the 2-methylpropanamide group through amide bond formation, typically involving coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC). The acetic acid moiety is introduced through alkylation or acylation reactions, often utilizing carboxylate salts or acyl chlorides.
Industrial Production Methods: Large-scale synthesis often mirrors laboratory methods but optimized for efficiency and yield. It may involve continuous flow reactors for better control over reaction conditions and the use of catalysts to minimize side reactions and enhance purity.
化学反応の分析
Types of Reactions it Undergoes: This compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions: Oxidation may be achieved using agents like hydrogen peroxide or potassium permanganate. Reduction typically employs agents like sodium borohydride or lithium aluminium hydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: Reactions can yield derivatives with varied functional groups. For instance, oxidation can lead to carboxylic acids, while reduction might yield alcohols or amines. Substitution can produce thiazolyl derivatives with different side chains.
4. Scientific Research Applications: This compound finds applications in numerous fields due to its versatile structure:
Chemistry: Employed in the synthesis of more complex heterocyclic compounds, studying reaction mechanisms, and developing new synthetic methods.
Biology: Utilized in studying biological processes involving thiazole derivatives, often as a model compound.
Medicine: Research on analogs for pharmaceutical applications, including potential antimicrobial, antifungal, and anti-inflammatory agents.
Industry: Used in developing new materials with specific properties, such as polymers or surface-active agents.
5. Mechanism of Action: The compound's effects in biological systems are typically mediated through interactions with specific molecular targets. For instance, it might inhibit enzymes by binding to their active sites, disrupting metabolic pathways. The thiazole ring can engage in pi-stacking or hydrogen bonding with biological macromolecules, leading to varied biological effects.
6. Comparison with Similar Compounds: Similar compounds include other thiazole derivatives like 2-aminothiazole and thiazole-4-carboxylic acid. These compounds share the thiazole ring but differ in side chains and functionalities, contributing to different reactivities and applications.
Uniqueness: 2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid's unique combination of the thiazole ring, amide, and acetic acid groups makes it particularly versatile for synthetic and biological applications.
特性
IUPAC Name |
2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5(2)8(14)11-9-10-6(4-15-9)3-7(12)13/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOOLSWNJYOGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2943314.png)
![[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine](/img/structure/B2943315.png)
![N-(4-bromophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2943317.png)


![N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2943321.png)
![[4-(Pyridin-4-yl)oxan-4-yl]methanamine](/img/structure/B2943322.png)




